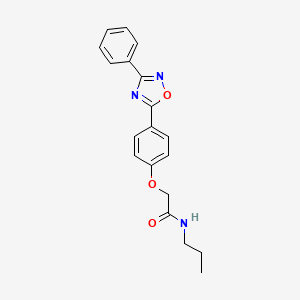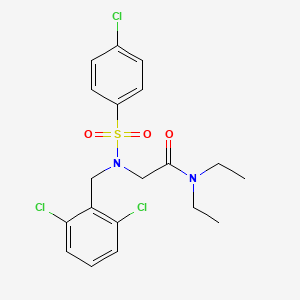
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide, also known as DCA, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. DCA has shown promising results in various studies, particularly in cancer research, and its mechanism of action and biochemical effects have been widely investigated.
Wirkmechanismus
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide's mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase. This results in the inhibition of cancer cell metabolism, which is characterized by the Warburg effect, where cancer cells rely on glycolysis for energy production instead of oxidative phosphorylation. This compound has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cancer cell metabolism. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide in lab experiments is its well-characterized mechanism of action and biochemical effects. This compound has also been extensively studied in various animal models and has shown promising results in cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, particularly at high doses. Additionally, this compound's effects may vary depending on the type of cancer being studied and the stage of the disease.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide in scientific research. One direction is the investigation of this compound's potential use in combination with other anti-cancer drugs, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound's potential use in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to minimize toxicity and maximize its therapeutic effects.
Synthesemethoden
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide, followed by the reaction with N,N-diethylacetamide. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide has been widely studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase and subsequent inhibition of cancer cell metabolism. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-3-23(4-2)19(25)13-24(12-16-17(21)6-5-7-18(16)22)28(26,27)15-10-8-14(20)9-11-15/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJJZDWMUQBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

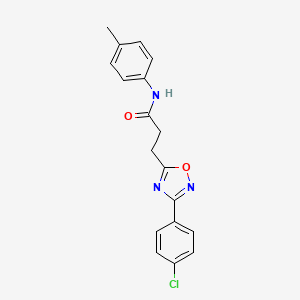



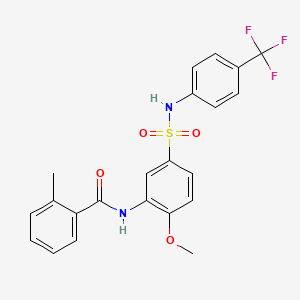


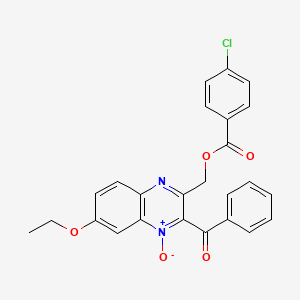

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
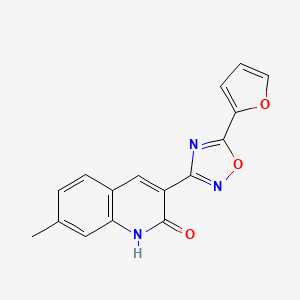

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
